5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine is a chemical compound that belongs to the class of pyrimido[4,5-B]quinolines. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry. The compound’s structure includes a pyrimidoquinoline core with chlorine atoms at positions 5 and 8, and amino groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . The use of organic catalysts like trityl chloride is advantageous due to their stability, insensitivity to moisture and oxygen, and low toxicity .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Green chemistry techniques, such as the use of environmentally friendly solvents and catalysts, are also employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at positions 5 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, which are involved in cell signaling and DNA repair . By inhibiting these enzymes, the compound can induce apoptosis, repair DNA damage, and cause cell cycle arrest, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-B]quinoline derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
5-Deazaflavins: These compounds are structurally related to pyrimido[4,5-B]quinolines and have similar biological activities.
Uniqueness
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine is unique due to the presence of chlorine atoms at positions 5 and 8, which can influence its reactivity and biological activity.
Properties
CAS No. |
830347-31-4 |
---|---|
Molecular Formula |
C11H7Cl2N5 |
Molecular Weight |
280.11 g/mol |
IUPAC Name |
5,8-dichloropyrimido[4,5-b]quinoline-2,4-diamine |
InChI |
InChI=1S/C11H7Cl2N5/c12-4-1-2-5-6(3-4)16-10-7(8(5)13)9(14)17-11(15)18-10/h1-3H,(H4,14,15,16,17,18) |
InChI Key |
PAGTZSWCGILBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C(=C2Cl)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.